molecular formula C12H20O2Si B12573101 CID 69651734

CID 69651734

Cat. No.: B12573101
M. Wt: 224.37 g/mol
InChI Key: PRKIZRZIRDNEBG-UHFFFAOYSA-N
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Description

2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane is an organosilicon compound characterized by the presence of a bicyclic heptene structure attached to an ethyl group, which is further bonded to a dimethoxymethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane typically involves the hydrosilylation of norbornene derivatives with dimethoxymethylsilane. The reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds efficiently at room temperature, yielding the desired product with high selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and scalability. The use of immobilized catalysts on solid supports can enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silane moiety to silanes with different substituents.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: Functionalized silanes with diverse organic groups.

Scientific Research Applications

2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane has found applications in several scientific research areas:

    Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in developing novel therapeutic agents.

    Industry: Utilized in the production of high-performance coatings and adhesives.

Mechanism of Action

The mechanism by which 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane exerts its effects involves the interaction of the silane moiety with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of complex structures. The bicyclic heptene structure provides rigidity and stability, enhancing the compound’s performance in various applications.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]trimethoxysilane
  • [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]triethoxysilane
  • [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]chloromethylsilane

Uniqueness

Compared to similar compounds, 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane offers a unique combination of stability and reactivity due to its dimethoxymethylsilane moiety. This makes it particularly suitable for applications requiring robust and durable materials.

Properties

Molecular Formula

C12H20O2Si

Molecular Weight

224.37 g/mol

InChI

InChI=1S/C12H20O2Si/c1-13-12(14-2)15-6-5-11-8-9-3-4-10(11)7-9/h3-4,9-12H,5-8H2,1-2H3

InChI Key

PRKIZRZIRDNEBG-UHFFFAOYSA-N

Canonical SMILES

COC(OC)[Si]CCC1CC2CC1C=C2

Origin of Product

United States

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